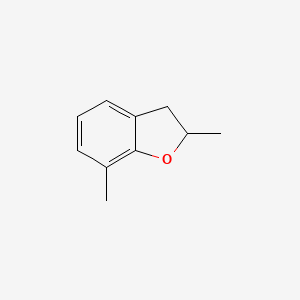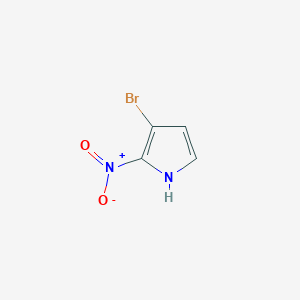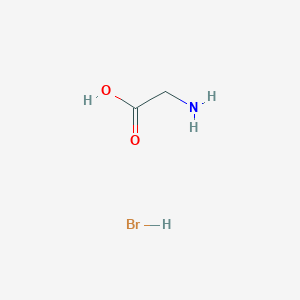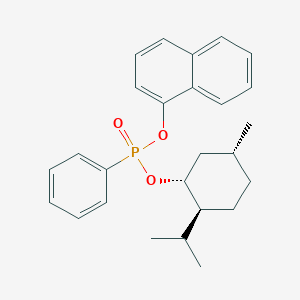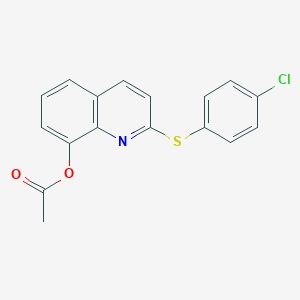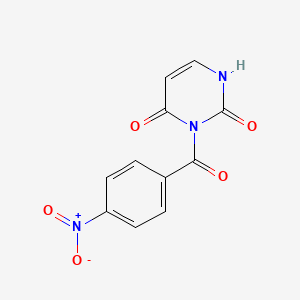
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzoic acid with pyrimidine-2,4-dione under specific reaction conditions. One common method involves the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-(4-Aminobenzoyl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.
Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit enzymes involved in inflammatory and cancer-related pathways, such as cyclooxygenase (COX) and tyrosine kinases. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
1H-Pyrrolo[2,3-b]pyridine: Potent fibroblast growth factor receptor inhibitor.
Pyrazolo[4,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
90330-18-0 |
|---|---|
Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7N3O5/c15-9-5-6-12-11(17)13(9)10(16)7-1-3-8(4-2-7)14(18)19/h1-6H,(H,12,17) |
InChI Key |
AFWPGXYENTXHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
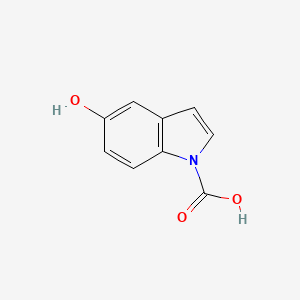
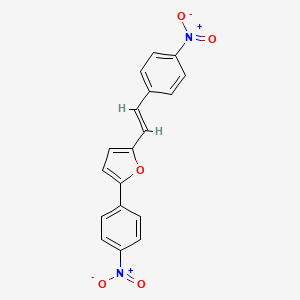

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
